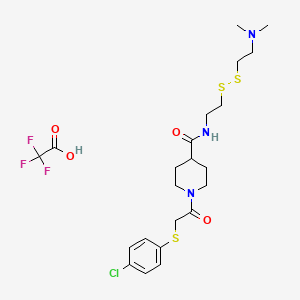

6H05 trifluoroacetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMYIJSFFJXIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClF3N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6H05 trifluoroacetate mechanism of action K-Ras G12C

An In-Depth Technical Guide to the Mechanism of Action of 6H05 Trifluoroacetate on K-Ras G12C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been one of the most sought-after but challenging targets in oncology. The G12C mutation, present in a significant subset of non-small cell lung, colorectal, and other cancers, results in a constitutively active protein that drives unrelenting tumor growth.[1] The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a paradigm shift in cancer therapy.[2][3] This guide provides a detailed technical examination of 6H05 trifluoroacetate, a selective, allosteric inhibitor of K-Ras G12C.[4][5] We will dissect its core mechanism of action, from the specifics of its covalent binding to the functional consequences on downstream signaling, and present a series of self-validating experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers working to understand and build upon this important class of targeted cancer therapeutics.

Introduction: The K-Ras G12C Challenge and the Covalent Breakthrough

K-Ras is a small GTPase that functions as a critical molecular switch in cellular signaling.[6] It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[7] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[7]

The Glycine-to-Cysteine substitution at codon 12 (G12C) critically impairs the intrinsic and GAP-mediated GTP hydrolysis, effectively locking K-Ras in the "ON" state.[8] This leads to constitutive activation of downstream pro-survival and proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[6] For decades, the high affinity of K-Ras for GTP and the absence of well-defined druggable pockets rendered it "undruggable."

The breakthrough came with the strategy of targeting the unique, nucleophilic cysteine residue introduced by the G12C mutation.[9] Small molecules designed with a reactive electrophile can form an irreversible, covalent bond with this cysteine, providing a powerful method for mutant-specific inhibition. 6H05, identified through a disulfide-fragment-based screening approach, is a key example of such a molecule.[4][9]

Molecular Profile of 6H05 Trifluoroacetate

6H05 is an allosteric inhibitor that selectively modifies the K-Ras G12C mutant protein.[5][10] Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2061344-88-3 | [10][11] |

| Molecular Formula | C₂₂H₃₁ClF₃N₃O₄S₃ | [11][12] |

| Molecular Weight | 590.14 g/mol | [10][11] |

| Mechanism | Selective, allosteric, covalent inhibitor | [4][10] |

| Target | K-Ras G12C | [4][5] |

| Binding Site | Cysteine-12 | [10] |

Core Mechanism of Action: Covalent Allostery

The inhibitory action of 6H05 is not merely about blocking an active site but about fundamentally altering the protein's conformational dynamics and nucleotide preference through a unique covalent, allosteric mechanism.[9][10]

-

Selective Covalent Binding: 6H05 forms an irreversible disulfide bond with the thiol group of the mutant Cysteine-12.[9] This covalent interaction is highly specific, as wild-type K-Ras, which lacks a cysteine at this position, is unaffected.[4][9]

-

Induction of a Novel Pocket: The binding of 6H05 occurs in a previously unobserved pocket located beneath the effector-binding Switch-II region.[9][13] This demonstrates the dynamic nature of the Ras protein and the ability of small molecules to trap unique, druggable conformations.

-

Disruption of Switch Regions: Covalent modification by 6H05 disrupts the conformation of both the Switch-I and Switch-II loops, which are critical for interactions with downstream effectors.[9][10][13]

-

Altering Nucleotide Preference: The most profound consequence of this allosteric modulation is the subversion of K-Ras's native nucleotide preference. The inhibitor-bound protein now favors the inactive GDP-bound state over the active GTP-bound state.[9][10] This effectively traps K-Ras G12C in an "OFF" conformation, preventing its activation by GEFs and subsequent engagement with effector proteins like RAF.[7][10][13]

The overall mechanism can be visualized as follows:

Experimental Validation: A Multi-Assay Workflow

Characterizing a covalent inhibitor requires a multi-pronged approach to build a robust, self-validating data package. The workflow progresses from direct biochemical evidence of binding to functional consequences in a cellular context.

Phase 1: Biochemical Characterization

Protocol 1: Covalent Binding Verification by Intact Mass Spectrometry

-

Expertise & Rationale: This is the foundational experiment. It provides direct, unambiguous evidence of a covalent interaction between the inhibitor and the target protein. By measuring the mass of the intact protein before and after incubation with the compound, we can detect the mass shift corresponding to the inhibitor's molecular weight, confirming the covalent adduct formation.[14][15] This technique is superior to indirect assays as it is a direct physical measurement of the event of interest.

-

Methodology:

-

Protein Preparation: Purify recombinant human K-Ras G12C (GDP-bound) to >95% purity.

-

Incubation: Incubate K-Ras G12C (e.g., 5 µM) with a molar excess of 6H05 trifluoroacetate (e.g., 25 µM) in an appropriate buffer (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4) for a defined time course (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. Include a vehicle control (e.g., DMSO).

-

Sample Cleanup: Desalt the protein samples using a C4 ZipTip or similar resin to remove excess compound and non-volatile salts.

-

Mass Spectrometry: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS). Acquire spectra in positive ion mode over a mass range appropriate for the protein.

-

Data Analysis: Deconvolute the resulting spectra to determine the intact mass of the protein in each sample. A mass increase corresponding to the molecular weight of the bound 6H05 fragment confirms covalent modification.[15] Calculate the percentage of modified protein at each time point to assess reaction kinetics.

-

Protocol 2: Guanine Nucleotide Exchange Assay (Fluorescence-Based)

-

Expertise & Rationale: Having confirmed binding, this assay validates the primary functional consequence: locking K-Ras in the GDP-bound state. We measure the ability of a GEF (SOS1) to catalyze the exchange of a fluorescent GDP analog (e.g., mant-GDP) for non-fluorescent GTP.[16][17] An effective inhibitor like 6H05 will prevent this exchange. The use of fluorescent analogs provides a real-time, sensitive, and high-throughput compatible method.[18]

-

Methodology:

-

Loading K-Ras G12C: Incubate purified K-Ras G12C with a fluorescent GDP analog (e.g., N-methylanthraniloyl-GDP, mant-GDP) in the presence of alkaline phosphatase and EDTA to facilitate loading. Remove excess nucleotide via a desalting column.

-

Inhibitor Pre-incubation: Pre-incubate the mant-GDP-loaded K-Ras G12C with varying concentrations of 6H05 (or vehicle control) to allow for covalent modification.

-

Initiate Exchange Reaction: In a microplate reader, initiate the exchange reaction by adding the GEF catalytic domain (e.g., SOS1cat) and a large excess of unlabeled GTP.

-

Fluorescence Monitoring: Monitor the decrease in fluorescence over time (excitation ~360 nm, emission ~440 nm for mant). The binding of mant-GDP to Ras enhances its fluorescence; exchange for unlabeled GTP causes a signal decrease.

-

Data Analysis: Plot fluorescence decay curves. Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Determine the IC₅₀ value by fitting the rates to a dose-response curve.

-

Phase 2: Cellular Mechanism of Action

Protocol 3: Cellular Target Engagement using Thermal Shift Assay (CETSA)

-

Expertise & Rationale: This assay bridges the gap between biochemistry and cell biology. It confirms that the inhibitor engages its target within the complex milieu of a living cell. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][20] This is a critical validation step to ensure the compound reaches and binds to its intended target in a physiological context.

-

Methodology:

-

Cell Treatment: Culture a K-Ras G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) and treat with various concentrations of 6H05 or vehicle for a set time (e.g., 1-2 hours).

-

Thermal Challenge: Harvest the cells, resuspend in buffer, and aliquot. Heat the aliquots across a temperature gradient (e.g., 45°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[20]

-

Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Quantification: Analyze the amount of soluble K-Ras remaining in the supernatant at each temperature using Western blot or ELISA.

-

Data Analysis: Plot the fraction of soluble K-Ras as a function of temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and therefore, engagement.[19]

-

Protocol 4: Downstream Signaling Inhibition via Western Blot

-

Expertise & Rationale: Target engagement must translate into functional pathway inhibition. Western blotting for key phosphorylated downstream nodes is the gold-standard method to demonstrate this. We measure the levels of phosphorylated ERK (p-ERK) and AKT (p-AKT), the key effectors of the two primary Ras-driven pathways. A reduction in their phosphorylation state is a direct readout of the inhibitor's efficacy.[21]

-

Methodology:

-

Cell Treatment: Seed K-Ras G12C mutant cells and serum-starve overnight to reduce basal signaling. Treat with a dose-response of 6H05 for a relevant time period (e.g., 2-24 hours).

-

Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against p-ERK (T202/Y204), total ERK, p-AKT (S473), total AKT, and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands. Quantify band intensity to determine the ratio of phosphorylated to total protein at each drug concentration.

-

Protocol 5: Anti-proliferative Activity in K-Ras G12C Mutant Cell Lines

-

Expertise & Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This assay measures the inhibitor's effect on cell viability or proliferation. Performing the assay in both standard 2D culture and more physiologically relevant 3D spheroid models provides a more comprehensive understanding of potency.[8][22] Many K-Ras inhibitors show enhanced potency in 3D formats.[22]

-

Methodology:

-

Cell Seeding: Seed K-Ras G12C mutant cells (and a wild-type K-Ras control cell line for selectivity) in 96-well plates. For 3D assays, use ultra-low attachment plates to promote spheroid formation.

-

Compound Treatment: After 24 hours (or once spheroids have formed), treat the cells with a serial dilution of 6H05.

-

Incubation: Incubate for an appropriate duration (e.g., 72-120 hours).

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP, indicative of metabolic activity) or resazurin.

-

Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Advanced Insights & Future Directions

While direct inhibition of K-Ras G12C is a major advance, the tumor microenvironment is complex and adaptive. Understanding mechanisms of resistance is critical for long-term therapeutic success.

-

Adaptive Resistance: A primary mechanism of resistance is the feedback reactivation of the RAS-MAPK pathway. Inhibition of K-Ras G12C can lead to upstream signaling reactivation (e.g., via Receptor Tyrosine Kinases like EGFR), which in turn activates wild-type RAS isoforms (HRAS, NRAS) that are not targeted by the G12C-specific inhibitor.[23][24]

-

Combination Strategies: This understanding of feedback loops provides a clear rationale for combination therapies. Co-inhibition of upstream nodes like SHP2 or EGFR has shown synergistic effects with K-Ras G12C inhibitors in preclinical models, preventing this adaptive response and leading to more durable pathway suppression.[23][25]

-

6H05 as a Chemical Scaffold: As an early-generation fragment, 6H05 has served as a valuable chemical starting point for the development of more potent and clinically advanced K-Ras G12C inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849).[3][4][7]

Conclusion

6H05 trifluoroacetate exemplifies the power of covalent, allosteric inhibition to tackle historically challenging oncogenic drivers like K-Ras G12C. Its mechanism, which involves trapping the protein in an inactive GDP-bound state through covalent modification of Cys12, has paved the way for a new class of targeted therapies. A rigorous, multi-assay validation workflow—spanning direct biochemical confirmation of binding, functional assessment of nucleotide exchange, and cellular assays for target engagement, pathway modulation, and anti-proliferative effects—is essential for the characterization of such inhibitors. Understanding this mechanism and the associated pathways of resistance is paramount for the continued development of effective strategies against K-Ras mutant cancers.

References

-

DC Chemicals. 6H05 trifluoroacetate | CAS 2061344-88-3. [Link]

-

Sacher, A. (2022). Mechanism of action of the novel KRASG12C inhibitor GDC-6036. YouTube. [Link]

-

To, C., & Kim, D. (2021). Targeting Oncogenic KRAS in Non-Small-Cell Lung Cancer. MDPI. [Link]

-

Ryan, M. B., et al. (2020). Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRAS G12C Inhibition. AACR Journals. [Link]

-

Ostrem, J. M., et al. (2013). K-RAS (G12C) inhibitors allosterically control GTP affinity and effector interactions. ResearchGate. [Link]

-

Ryan, M. B., et al. (2022). KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy. PMC. [Link]

-

Vasan, N., & Cantley, L. C. (2022). Targeting KRAS G12C with Covalent Inhibitors. Annual Reviews. [Link]

-

Andrews, K. T., et al. (2023). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. ACS Publications. [Link]

-

Reaction Biology. KRAS Assay Services. [Link]

-

Wang, X., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

-

Lito, P., et al. (2020). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. NIH. [Link]

-

Smith, M. A., et al. (2023). Activity of direct KRAS(G12C) inhibitors in preclinical models of pediatric cancer. PMC - NIH. [Link]

-

Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. PMC. [Link]

-

Gersch, M., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

-

Naseem, M., et al. (2023). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. PMC. [Link]

-

Wang, X., et al. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. [Link]

-

Terry, A. M., & Manor, U. (2021). In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. PMC - PubMed Central. [Link]

-

Wang, Y., et al. (2022). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. PubMed Central. [Link]

-

Peak Proteins. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]

-

Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. [Link]

-

Lehmusto, M. (2023). Luminescence-based methods for cellular guanosine triphosphate (GTP). UTUPub. [Link]

-

Lazzari, G., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PubMed. [Link]

-

Terry, A. M., & Manor, U. (2021). In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. Oxford Academic. [Link]

-

Gurbani, D., et al. (2021). A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy. PMC - PubMed Central. [Link]

-

Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]

-

Zhang, Z., et al. (2023). The KRAS-G12C inhibitor: activity and resistance. ResearchGate. [Link]

-

Jackson, D., et al. (2014). Fluorescence detection of GDP in real time with the reagentless biosensor rhodamine–ParM. Portland Press. [Link]

-

ICE Bioscience. MS-Based Covalent Binding Analysis. [Link]

-

Ocana, A., et al. (2022). Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer. PubMed Central. [Link]

-

Unkown. (2022). KRAS G12C signaling, mechanisms of resistance, and strategies of combating resistance. ResearchGate. [Link]

-

Terry, A. M., & Manor, U. (2021). In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. ResearchGate. [Link]

-

Krebs, M. (2023). Targeting rare genomic subgroups with KRAS G12C inhibitors in solid tumors. VJOncology. [Link]

-

Kim, J., et al. (2021). Cell Type–specific Adaptive Signaling Responses to KRASG12C Inhibition. AACR Journals. [Link]

-

OncoKB™. Somatic KRAS G12C. [Link]

-

LaMarr, W., et al. (2023). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical. [Link]

-

LUMAKRAS® (sotorasib). KRAS G12C Mutation Prevalence & Inhibition. [Link]

-

Hallin, J., et al. (2020). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. PMC. [Link]

Sources

- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 2. annualreviews.org [annualreviews.org]

- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6H05 (TFA) | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 6H05 (TFA) | Ras | TargetMol [targetmol.com]

- 12. 6H05 trifluoroacetate|CAS |DC Chemicals [dcchemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 16. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. biorxiv.org [biorxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

6H05 allosteric inhibitor binding site switch-II pocket

6H05 & The Switch-II Pocket: A Technical Guide to Allosteric KRAS Inhibition

Executive Summary

This technical guide analyzes the 6H05 allosteric inhibitor , a seminal chemical probe that redefined the druggability of KRAS. Contrary to the unrelated PDB entry 6H05 (a dehydrogenase complex), Compound 6H05 is the specific disulfide-tethered fragment discovered by the Shokat Lab (Ostrem et al., Nature 2013). Its discovery revealed a previously unknown, cryptic binding site on KRAS G12C—the Switch-II Pocket (S-IIP) .[1]

This guide details the structural mechanics of the S-IIP, the "tethering" methodology used to discover 6H05, and the experimental protocols required to interrogate this site. It serves as a blueprint for researchers developing next-generation covalent inhibitors that exploit allosteric plasticity.

Part 1: Structural Analysis of the Switch-II Pocket (S-IIP)

The S-IIP is not a static cavity; it is a cryptic pocket that only forms when the Switch-II region (SII) undergoes a specific conformational shift. 6H05 functions by covalently trapping this transient state.

The "Off-State" Trap Mechanism

KRAS cycles between an inactive (GDP-bound) and active (GTP-bound) state.

-

Apo State: In the GDP-bound form, the Switch-II region (residues 60–75) is highly flexible and often collapses against the protein core, occluding the S-IIP.

-

6H05 Binding: The inhibitor wedges between the central

-sheet and the Switch-II helix ( -

Allosteric Consequence: This induced conformation is sterically incompatible with the guanine nucleotide exchange factor (GEF) SOS. Thus, 6H05 traps KRAS in the inactive GDP state, preventing nucleotide exchange and downstream signaling.

Key Residue Interactions (Based on PDB 4LUC)

The binding mode of 6H05 (and its analogues like Compound 12) relies on specific contacts within the S-IIP:

| Domain | Residues | Interaction Type | Structural Role |

| Covalent Handle | Cys12 | Disulfide/Acrylamide | Nucleophilic anchor point (G12C specific). |

| Switch-II (SII) | Glu62, Glu63 | H-bonds / Electrostatic | Stabilized in a non-signaling conformation. |

| Met72, Phe78 | Hydrophobic | Forms the "floor" of the S-IIP. | |

| P-loop | Gly10, Lys16 | Steric/H-bond | Proximity to nucleotide binding site; 6H05 does not displace GDP directly but locks the P-loop. |

Part 2: Mechanism of Action Visualization

The following diagram illustrates the kinetic trap mechanism established by 6H05 binding to the S-IIP.

Caption: 6H05 covalently locks KRAS-GDP in an open S-IIP conformation, sterically blocking SOS and preventing reactivation.[3]

Part 3: Experimental Protocols

To study the S-IIP using 6H05 or derived analogues, specific protocols for "Tethering" and structural validation are required.

Protocol: Intact Protein Mass Spectrometry (Tethering Screen)

Objective: Detect covalent modification of KRAS G12C by disulfide fragments (like 6H05). Principle: 6H05 contains a disulfide moiety that undergoes thiol-disulfide exchange with Cys12. This is reversible under reducing conditions but stable for MS detection.

-

Protein Prep:

-

Purify KRAS G12C (residues 1–169) in a buffer containing no reducing agents (remove DTT/TCEP).

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 20 µM GDP.

-

Note: Ensure endogenous Cys residues (C51, C80, C118) are either mutated (Cys-light version) or confirmed less reactive than G12C.

-

-

Reaction Setup:

-

Mix KRAS G12C (4 µM) with 6H05 (100 µM) and 2-mercaptoethanol (2-ME) (0.2–1 mM).

-

Causality: 2-ME acts as a "redox shuttle," promoting equilibrium. If 6H05 binds the S-IIP, the local stability shifts the equilibrium toward the disulfide-bound protein complex.

-

-

Incubation:

-

Incubate at 23°C for 1–3 hours.

-

-

Quenching & Analysis:

-

Quench with 0.4% Formic Acid (lowers pH to stop thiol exchange).

-

Analyze via LC-MS (TOF or Orbitrap).

-

Success Metric: Observe mass shift corresponding to the ligand mass (Protein + Ligand - leaving group). 6H05 modification should approach >50% occupancy if S-IIP affinity is high.

-

Protocol: Co-Crystallization of S-IIP Ligands

Objective: Solve the structure of KRAS bound to 6H05 to visualize the S-IIP. Challenge: The S-IIP is flexible; apo crystals often occlude the site.

-

Complex Formation:

-

Incubate KRAS G12C (10–20 mg/mL) with 6H05 (molar excess 1.5x) overnight at 4°C.

-

Critical Step: Unlike reversible inhibitors, covalent reaction time is needed. Verify 100% modification by MS before setting up drops.

-

-

Crystallization Conditions (Based on PDB 4LUC/4M1S):

-

Method: Hanging drop vapor diffusion.

-

Reservoir Solution: 20% PEG 3350, 0.2 M Magnesium Formate, 0.1 M Bis-Tris Propane (pH 6.5–7.5).

-

Additives: 10% Glycerol may improve lattice order.

-

-

Data Collection:

-

Flash freeze in liquid nitrogen using reservoir + 20% glycerol.

-

Collect X-ray diffraction data (aim for <2.0 Å).

-

Refinement: Look for electron density at the Cys12 position extending under Helix

2.

-

Part 4: Discovery Workflow (Tethering)

The discovery of 6H05 utilized a "Tethering" approach, which is distinct from traditional high-throughput screening.

Caption: The Tethering workflow selects fragments that thermodynamically stabilize the open S-IIP conformation.

Part 5: Implications for Drug Development

The identification of 6H05 proved that the "undruggable" KRAS surface contained exploitable allosteric sites.

-

Pharmacophore Evolution: 6H05 (disulfide)

Compound 12 (acrylamide) -

Selectivity: The requirement for Cys12 ensures that wild-type KRAS (Gly12) is unaffected, providing a high therapeutic index.

-

Resistance: Mutations in the S-IIP (e.g., Y96D) can block inhibitor binding, a current frontier in second-generation design.

References

-

Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[4] Nature, 503(7477), 548–551.[4]

-

The foundational paper describing Compound 6H05 and the discovery of the S-IIP.[1]

-

-

Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604–608.

- Validates the GDP-trapping mechanism initi

-

RCSB Protein Data Bank. (2013). Crystal structure of K-Ras G12C in complex with 6H05-analogue (PDB: 4LUC).[5]

- The primary structural reference for the 6H05 binding mode.

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.

- Describes the clinical evolution of S-IIP inhibitors derived

Sources

- 1. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “Undruggable KRAS”: druggable after all [genesdev.cshlp.org]

- 3. 6-Hydroxy-5-oxohexanal | C6H10O3 | CID 54206530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00096E [pubs.rsc.org]

Navigating the Chemical Landscape of K-Ras(G12C) Inhibition: A Technical Guide to 6H05 Trifluoroacetate vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6H05 in K-Ras(G12C) Targeted Therapy

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at glycine 12, substituting it with cysteine (G12C), has long been considered an "undruggable" target. However, the development of covalent inhibitors that irreversibly bind to the mutant cysteine has marked a paradigm shift in the treatment of KRAS-driven malignancies. Among these pioneering molecules is 6H05, a selective, allosteric inhibitor of the oncogenic K-Ras(G12C) mutant.[1] This guide provides an in-depth technical examination of the chemical structures and properties of 6H05 in its commonly available trifluoroacetate (TFA) salt form versus its free base, offering critical insights for researchers in the field of drug discovery and development.

Unveiling the Molecular Architecture: 6H05 Free Base vs. Trifluoroacetate Salt

The biological activity of a small molecule inhibitor is intrinsically linked to its chemical structure. For 6H05, understanding the distinction between the free base and its trifluoroacetate salt is paramount for accurate experimental design and interpretation of results.

The 6H05 Free Base: The Active Moiety

The free base form of 6H05 represents the active pharmaceutical ingredient (API) in its neutral state. Its chemical formula is C₂₀H₃₀ClN₃O₂S₃ with a molecular weight of 476.12 g/mol .[1] The structure features a piperidine carboxamide core, a chlorophenyl thioether moiety, and a dimethylaminoethyl dithioethyl side chain. It is this specific arrangement of atoms that allows for the allosteric binding to K-Ras(G12C), thereby disrupting its signaling activity.[2]

Chemical Structure of 6H05 Free Base:

Caption: Chemical structure of 6H05 free base.

The 6H05 Trifluoroacetate Salt: Enhancing Practical Utility

In practice, 6H05 is frequently supplied as a trifluoroacetate (TFA) salt. This salt is formed by the protonation of a basic nitrogen atom in the 6H05 molecule by trifluoroacetic acid (CF₃COOH). The molecular formula for the TFA salt is C₂₀H₃₀ClN₃O₂S₃ • CF₃COOH, with a corresponding increase in molecular weight to 590.1 g/mol .[3]

The formation of a TFA salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug candidate. Trifluoroacetic acid is a strong acid, making it effective at forming stable salts with basic compounds.[4]

Chemical Structure of 6H05 Trifluoroacetate Salt:

Caption: Ionic interaction in 6H05 trifluoroacetate.

Comparative Physicochemical Properties: A Data-Driven Analysis

The choice between the free base and the TFA salt of 6H05 for a particular experiment is dictated by their differing physicochemical properties. While specific experimental data for 6H05 is not extensively published, general principles of salt formation provide a strong basis for understanding these differences.

| Property | 6H05 Free Base | 6H05 Trifluoroacetate Salt | Rationale and Implications for Researchers |

| Molecular Weight | 476.12 g/mol [1] | 590.1 g/mol [3] | Accurate molar concentration calculations are critical. Using the molecular weight of the free base for the TFA salt will result in under-dosing. |

| Solubility | Lower in aqueous media | Generally higher in aqueous media | The TFA salt form is often preferred for in vitro assays requiring aqueous buffers to ensure complete dissolution and avoid precipitation.[1] For cell-based assays, solubility in culture media is a key consideration. |

| Stability | Potentially lower | Generally higher | Salt forms often exhibit greater solid-state stability, reducing the likelihood of degradation during storage. This is a crucial factor for maintaining the integrity of stock solutions. |

| Hygroscopicity | Generally lower | Potentially higher | TFA salts can be more hygroscopic, meaning they may absorb moisture from the air. This can affect the accuracy of weighing and the stability of the compound. Storage in a desiccator is recommended. |

| pH of Solution | Basic | Acidic | Dissolving the TFA salt in an unbuffered solution will result in an acidic pH. This can impact cellular health in in vitro experiments and should be considered when preparing formulations. |

Practical Considerations for the Bench Scientist

The decision to use the 6H05 free base or its TFA salt has significant practical implications for experimental design and execution.

In Vitro Assays

For most in vitro applications, such as enzymatic assays and cell-based proliferation studies, the 6H05 trifluoroacetate salt is the recommended starting material due to its enhanced aqueous solubility. This minimizes the need for high concentrations of organic solvents like DMSO, which can have confounding effects on experimental outcomes. However, it is imperative to ensure that the final concentration of TFA in the assay medium is not high enough to cause cellular toxicity or other off-target effects.

In Vivo Studies and Formulation Development

For in vivo studies, the choice of form is more complex and depends on the intended route of administration and the formulation strategy. While the TFA salt may offer advantages in terms of initial solubility for parenteral formulations, the potential for TFA-related toxicity must be carefully evaluated. In many cases, converting the TFA salt to a more pharmaceutically acceptable salt form, such as hydrochloride or acetate, or even using the free base in a suitable vehicle, may be necessary for late-stage preclinical and clinical development.[5][6]

Experimental Protocol: Conversion of 6H05 Trifluoroacetate to its Free Base

In situations where the free base of 6H05 is required, for example, for specific formulation studies or to avoid potential TFA-associated artifacts, the following protocol can be employed. This procedure is based on established methods for the conversion of small molecule TFA salts.

Objective: To convert 6H05 trifluoroacetate salt to its free base form.

Materials:

-

6H05 trifluoroacetate salt

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Dissolution: Dissolve a known quantity of 6H05 trifluoroacetate salt in a minimal amount of deionized water. If solubility is limited, a small amount of methanol can be added to aid dissolution.

-

Basification: Transfer the solution to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. Swirl gently after each addition.

-

pH Adjustment: Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the bicarbonate solution until the pH of the aqueous layer is basic (pH 8-9). This ensures the complete deprotonation of the 6H05 molecule.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Add the organic solvent to the separatory funnel, stopper it, and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.

-

Separation: Drain the organic layer into a clean flask. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the free base.

-

Drying: Combine all organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

-

Filtration: Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to remove the organic solvent.

-

Final Product: The resulting solid or oil is the 6H05 free base. Further purification by chromatography may be necessary if impurities are present.

Self-Validation and Causality:

-

Why Saturated Sodium Bicarbonate? A weak base like sodium bicarbonate is used to neutralize the trifluoroacetic acid and deprotonate the 6H05 molecule. A strong base like sodium hydroxide could potentially lead to degradation of the molecule.

-

Why Extraction with an Organic Solvent? The free base form of 6H05 is significantly more soluble in organic solvents than in its salt form in an aqueous basic solution. This differential solubility is the principle behind the extraction process.

-

Why Drying the Organic Layer? Water is slightly soluble in many organic solvents. Removing residual water is crucial to obtain a pure, dry product and to prevent potential hydrolysis during storage.

Logical Workflow for Form Selection

The following diagram illustrates a logical workflow for selecting the appropriate form of 6H05 for different research applications.

Caption: Decision workflow for 6H05 form selection.

Conclusion: Informed Decisions for Robust Research

The choice between the trifluoroacetate salt and the free base of the K-Ras(G12C) inhibitor 6H05 is a critical decision in the design and execution of both in vitro and in vivo studies. While the TFA salt offers practical advantages in terms of solubility and stability, a thorough understanding of its potential impact on experimental systems is essential. For applications requiring the absence of the trifluoroacetate counter-ion, a straightforward conversion to the free base can be readily achieved. By carefully considering the physicochemical properties and the specific requirements of their experimental setup, researchers can ensure the generation of accurate, reproducible, and meaningful data in the quest to develop effective therapies targeting oncogenic K-Ras.

References

-

Wikipedia. Trifluoroacetic acid. [Link]

-

Sikora, K., et al. (2020). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Pharmaceuticals, 13(12), 442. [Link]

-

AmbioPharm. Which salt form should I choose for my peptide?. [Link]

-

LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]

Sources

- 1. 6H05 TFA salt CAS: 1469338-01-9 (free base) [aobious.com]

- 2. 6H05 (TFA) | Ras | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

6H05 small molecule inhibitor K-Ras G12C selectivity

Title: Technical Deep Dive: 6H05 and the Allosteric Targeting of K-Ras G12C Subtitle: Mechanisms of Cysteine-Specific Tethering and Switch-II Pocket Engagement

For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets on its surface.[1][2] 6H05 represents a watershed moment in small molecule drug discovery as the foundational chemical probe that identified the Switch-II Pocket (S-IIP) .[2]

Unlike modern clinical inhibitors (e.g., sotorasib, adagrasib) which utilize acrylamide warheads for irreversible Michael addition, 6H05 is a disulfide-based tethering compound .[1][2] It was identified via a fragment-based screening approach designed to exploit the unique nucleophilicity of the acquired Cysteine-12 (G12C) mutation.[3]

This guide details the biochemical mechanism, selectivity profile, and experimental validation protocols for 6H05, serving as a template for understanding covalent allosteric inhibition of Ras GTPases.[1][2]

Chemical Biology & Mechanism of Action

The Molecule: 6H05[1][3][4][5][6][7][8]

-

Chemical Class: Disulfide-tethering fragment.[1][2][3][4][5]

-

Binding Mode: Reversible covalent (disulfide exchange).[1][2]

-

Target State: Exclusively GDP-bound K-Ras (inactive state).[1][2]

The Mechanism: Disulfide Tethering

6H05 functions through a site-directed disulfide exchange reaction.[1][2] The mutant Cysteine-12 thiol attacks the disulfide bond of 6H05, releasing a leaving group (typically 2-(dimethylamino)ethanethiol) and forming a mixed disulfide adduct with the protein.[1]

This reaction is thermodynamically driven by the high local concentration of the fragment when it transiently occupies the shallow surface groove, which subsequently induces the opening of the cryptic S-IIP.[1][2]

Allosteric Inhibition (The "Trap")

Once bound, 6H05 occupies the region between the central

-

Conformational Locking: The inhibitor stabilizes a specific conformation of Switch-II that is incompatible with SOS1 (GEF) binding.[1][2]

-

Nucleotide Trapping: By preventing SOS1-mediated nucleotide exchange, 6H05 locks K-Ras in its inactive GDP-bound state, halting downstream signaling (Raf/MEK/ERK).[1][2]

Figure 1: Mechanism of 6H05-mediated inhibition.[1][2][3][6] The compound exploits the mutant cysteine to form a disulfide bridge, stabilizing an inactive conformation that sterically precludes SOS1 binding.[1][2]

Selectivity Profile: The Cysteine Dependency

The selectivity of 6H05 is absolute for the G12C mutant over Wild-Type (WT) K-Ras, driven by chemoselectivity rather than structural affinity alone.[1]

| Feature | K-Ras WT | K-Ras G12C | Mechanism of Selectivity |

| Residue 12 | Glycine | Cysteine | 6H05 requires a thiol (-SH) at position 12 for the disulfide exchange reaction.[1] |

| Reactivity | Inert | Highly Reactive | The disulfide warhead is inert to Glycine.[1][2] WT Cysteines (C51, C80, C118) are solvent-inaccessible or lack the specific geometry for 6H05 binding.[1][2] |

| Binding Outcome | No Adduct | >90% Modification | Confirmed by Intact Protein Mass Spectrometry.[1][2][3] |

Key Insight: While 6H05 is selective for G12C, it is not selective for the K-Ras backbone over H-Ras or N-Ras if those isoforms also carry a G12C mutation.[1] The selectivity is driven by the G12C mutation , not the isoform.[1][2]

Experimental Validation Protocols

To validate 6H05 activity, researchers must use assays that detect covalent modification and functional biochemical arrest.[1][2]

Protocol A: Intact Protein Mass Spectrometry (Covalent Binding)

The Gold Standard for validating tethering hits.

Objective: Quantify the percent modification of K-Ras G12C by 6H05.

Materials:

-

Recombinant K-Ras G12C (GDP-bound, 1-169 truncated or full length).[1][2]

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2.[1][2] Crucial: Do NOT use DTT or

-mercaptoethanol, as reducing agents will cleave the inhibitor.[1][2]

Workflow:

-

Incubation: Mix K-Ras G12C (5 µM) with 6H05 (100 µM) in non-reducing buffer.

-

Reaction Time: Incubate at room temperature for 1-4 hours.

-

Quenching: Add 0.1% Formic Acid to stop the reaction (optional, if running LC-MS immediately).

-

Analysis: Inject onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

-

Deconvolution: Deconvolute the raw charge envelope to obtain zero-charge mass.

Expected Results:

-

Apo K-Ras G12C: Mass ~19,400 Da (depending on construct).[1][2]

-

Adduct Peak: Mass = [Apo Mass] + [Mass of 6H05 fragment] - [Mass of leaving group] - 2H (formation of disulfide).[1][2]

-

Calculation: % Mod = (Intensity_Adduct) / (Intensity_Apo + Intensity_Adduct) * 100.[1][2]

Protocol B: SOS1-Mediated Nucleotide Exchange Assay

Functional validation of "locking" the GDP state.

Objective: Demonstrate that 6H05 prevents SOS1 from loading GTP onto K-Ras.

Materials:

Workflow:

-

Pre-incubation: Incubate K-Ras G12C-Mant-GDP (1 µM) with 6H05 (50-100 µM) for 2 hours to ensure adduct formation.

-

Baseline: Monitor fluorescence (Ex 360nm / Em 440nm) to establish a stable baseline.

-

Exchange Trigger: Add SOS1 (0.5 µM) and excess GTP (1 mM).

-

Measurement: Monitor the decrease in fluorescence (as Mant-GDP is released and replaced by dark GTP).

Interpretation:

-

Control (DMSO): Rapid decrease in fluorescence (SOS1 facilitates exchange).[1][2]

-

6H05 Treated: Fluorescence remains high or decays very slowly (SOS1 is blocked; GDP is trapped).[1][2]

Figure 2: Workflow for validating covalent adduct formation using Intact Protein Mass Spectrometry.

Comparative Data Summary

| Metric | 6H05 (Probe) | ARS-1620 (Optimized Inhibitor) | Clinical Inhibitors (e.g., Sotorasib) |

| Binding Type | Disulfide Exchange (Reversible in reducing env.) | Michael Addition (Irreversible) | Michael Addition (Irreversible) |

| Warhead | Disulfide | Acrylamide | Acrylamide |

| Cellular Potency | Low (Instability in cytosol) | High (nM range) | High (nM range) |

| Utility | Structural Biology / HTS Validation | In vivo efficacy | Clinical Therapy |

| PDB ID | 4LUC | 5V9U | 6OIM |

Note on Cellular Use: 6H05 is primarily a biochemical probe.[1][2] Due to the high concentration of glutathione (GSH) in the cellular cytoplasm (1-10 mM), disulfide-based inhibitors like 6H05 are often reduced/inactivated inside the cell before they can engage K-Ras.[1] Therefore, while 6H05 proves the structural possibility of inhibition, acrylamide derivatives (which form stable carbon-sulfur bonds) are required for cellular and in vivo efficacy.[1][2]

References

-

Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013).[1][2] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1][2][7] Nature, 503(7477), 548–551.[1][2][7] [1][2]

-

RCSB Protein Data Bank. (2013).[1][2] Crystal structure of K-Ras G12C in complex with 6H05 (PDB ID: 4LUC).[2][4][5]

-

Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016).[1][2] Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism.[1][2] Science, 351(6273), 604-608.[1][2] [1][2]

-

Hansen, R., et al. (2016).[1][2] Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology, 12, 203–205.[1][2] (Reference for tethering methodology).

Sources

- 1. Small-Molecule Inhibitor of the Oncogenic KRASG12C Mutant for the Treatment of Currently Incurable Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6H05 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

6H05 Trifluoroacetate: The Foundational Probe for K-Ras(G12C) Switch-II Pocket

Topic: 6H05 Trifluoroacetate (CAS 2061344-88-3) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary

6H05 trifluoroacetate (6H05 TFA) is a landmark chemical probe in the history of Ras biology. It is a small-molecule allosteric inhibitor that selectively targets the K-Ras(G12C) mutant via a disulfide-tethering mechanism. Identified by the Shokat laboratory (Ostrem et al., Nature 2013), 6H05 was instrumental in the discovery of the Switch-II Pocket (S-IIP) —a previously unknown allosteric site on the Ras surface.

Unlike modern clinical inhibitors (e.g., sotorasib, adagrasib) which utilize acrylamide warheads to form irreversible thioether bonds, 6H05 utilizes a disulfide exchange mechanism to covalently (yet reversibly under reducing conditions) modify the mutant Cysteine-12. This unique property makes 6H05 an essential tool for crystallographic validation , fragment-based screening (FBS) , and biophysical interrogation of the inactive GDP-bound state of K-Ras.

Chemical Identity & Physicochemical Properties[1][2]

6H05 TFA is the trifluoroacetate salt of the active disulfide compound. The salt form enhances solubility and stability for laboratory handling.

Table 1: Chemical Specifications

| Property | Detail |

| Common Name | 6H05 (TFA salt) |

| CAS Number | 2061344-88-3 (TFA salt); 1469338-01-9 (Free base) |

| IUPAC Name | 1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide; 2,2,2-trifluoroacetic acid |

| Molecular Formula | C₂₂H₃₁ClF₃N₃O₄S₃ (Salt) |

| Molecular Weight | 590.14 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | DMSO: ≥ 50 mg/mL (~85 mM)Water: Soluble (Salt form), but DMSO recommended for stock stability.[1][2][3] |

| Reactive Motif | Disulfide Bond (Targeting Cys12 via thiol-disulfide exchange) |

| SMILES | CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(Cl)C=C2.C(=O)(C(F)(F)F)O |

Mechanism of Action (MOA)

6H05 functions through a distinct "Tethering" mechanism that differs from clinical covalent inhibitors.

The Switch-II Pocket (S-IIP) Discovery

The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. 6H05 binds preferentially to the GDP-bound state of K-Ras(G12C).

-

Covalent Tethering: The disulfide moiety of 6H05 undergoes a thiol-disulfide exchange reaction with the thiol group of the mutant Cysteine-12 residue.

-

Allosteric Opening: The binding of the "monophore" (the organic scaffold of 6H05) forces the opening of a hydrophobic pocket between the Switch-II region and the central β-sheet core. This pocket was named the Switch-II Pocket (S-IIP) .

-

Conformational Locking: Occupancy of the S-IIP disrupts the native conformation of Switch-I and Switch-II. This distorts the nucleotide-binding pocket, chemically favoring the affinity for GDP over GTP and preventing the protein from reloading GTP (SOS-mediated exchange).

-

Signaling Blockade: By locking K-Ras in the GDP-bound state, 6H05 prevents the recruitment of effector proteins like Raf , thereby silencing the downstream MAPK/ERK signaling cascade.

Diagram 1: 6H05 Allosteric Locking Mechanism

Caption: 6H05 covalently tethers to Cys12, forcing the Switch-II pocket open and locking K-Ras in an inactive GDP-bound conformation.

Biological Characterization & Utility

While 6H05 is a potent binder, it is primarily a chemical tool rather than a therapeutic candidate due to the reversible nature of disulfide bonds in the reducing cytosolic environment (high glutathione).

Potency & Selectivity[1]

-

Target Specificity: Absolute selectivity for K-Ras(G12C). It shows zero binding to Wild-Type (WT) K-Ras because WT lacks the nucleophilic Cysteine at position 12.

-

Binding Efficiency: In intact protein mass spectrometry assays (Tethering screens), 6H05 typically achieves >90% modification of the K-Ras(G12C) protein pool at 10–100 µM concentrations.

-

Cellular Activity: 6H05 serves as a template. While it can inhibit signaling in cells, its analogues (e.g., Compound 12, Compound 6) with irreversible acrylamide warheads are typically used for cellular IC50 determination (often in the 1–10 µM range for early analogues).

Application in Research

-

Crystallography: 6H05 is used to "soak" K-Ras(G12C) crystals to visualize the S-IIP (PDB Accession: 4M21 or similar datasets from the Ostrem 2013 series).

-

Screening Control: Acts as a positive control in Intact Mass Spectrometry screening for new covalent binders.

-

Competition Assays: Used to validate if novel non-covalent inhibitors bind to the same S-IIP site by competing for pocket occupancy.

Experimental Protocols

Critical Note: Because 6H05 relies on a disulfide bond, reducing agents (DTT,

Stock Solution Preparation

-

Solvent: Dissolve 6H05 TFA in anhydrous DMSO .

-

Concentration: Prepare a 10 mM or 50 mM stock.

-

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles as moisture can degrade the trifluoroacetate salt or hydrolyze the compound.

Intact Protein Mass Spectrometry (Tethering Assay)

This assay validates the covalent binding of 6H05 to recombinant K-Ras(G12C).

Materials:

-

Recombinant K-Ras(G12C) (GDP-loaded, 1–10 µM).

-

Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂. (NO DTT) .

-

6H05 TFA Stock (10 mM in DMSO).

Workflow:

-

Dilution: Dilute K-Ras(G12C) protein to 4 µM in the reaction buffer.

-

Treatment: Add 6H05 TFA to a final concentration of 100 µM (25x excess) to ensure saturation, or titrate (10–100 µM) for dose-response.

-

Incubation: Incubate at Room Temperature for 1–2 hours .

-

Quenching (Optional): If running LC-MS immediately, quenching is not strictly necessary, but acidification (0.1% Formic Acid) stops the reaction.

-

Analysis: Analyze via LC-MS (ESI-TOF) .

-

Expected Result: A mass shift corresponding to the 6H05 adduct minus the leaving group (cysteamine fragment).

-

Calculation: % Modification = [Intensity(Adduct) / (Intensity(Apo) + Intensity(Adduct))] × 100.

-

Diagram 2: Tethering Assay Workflow

Caption: Step-by-step workflow for validating 6H05 binding using Intact Protein Mass Spectrometry.

Safety & Handling

-

Hygroscopic: The TFA salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.

-

Toxicity: 6H05 is a research chemical. Its specific toxicity profile in humans is unknown, but it targets Ras pathways. Handle with standard PPE (gloves, coat, goggles) in a fume hood.

-

Stability: The disulfide bond is stable in solid form at -20°C for years. In solution (DMSO), it is stable for months at -80°C. In aqueous buffers with reducing agents, it degrades rapidly.

References

-

Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[4][5][6] Nature, 503(7477), 548–551.[1][4][5][7][8] [4]

-

TargetMol. (n.d.). 6H05 TFA Product Datasheet. TargetMol Chemicals.

-

Cayman Chemical. (n.d.). 6H05 (trifluoroacetate salt) Product Information.[2][3] Cayman Chemical.[9]

-

MedChemExpress. (n.d.). 6H05 TFA - Mechanism of Action & Protocol. MedChemExpress.

-

PubChem. (n.d.). 6H05 trifluoroacetate (CID 86208069). National Library of Medicine.

Sources

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions [ideas.repec.org]

- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 6H05 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. netascientific.com [netascientific.com]

The Role of 6H05 in Disrupting K-Ras/Raf Interaction: A Mechanistic & Experimental Guide

The following technical guide details the mechanistic role of 6H05 in disrupting the K-Ras/Raf interaction. It is structured for an audience of drug discovery scientists and structural biologists, focusing on the allosteric "Switch II Pocket" (S-IIP) mechanism that transformed K-Ras from an undruggable target into a tractable therapeutic opportunity.

Executive Summary: The Allosteric Breakthrough

For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and lack of deep, hydrophobic pockets. The small molecule 6H05 represents a pivotal moment in oncology as one of the first covalent allosteric inhibitors to successfully target the K-Ras(G12C) mutant.

Unlike competitive inhibitors that attempt to block the effector binding site (Switch I) directly, 6H05 functions via a remote allosteric lock . By covalently tethering to the mutant Cysteine 12 (C12) residue, 6H05 occupies a previously unidentified shallow pocket—the Switch II Pocket (S-IIP) . This occupancy stabilizes the GDP-bound (inactive) conformation, sterically and electrostatically preventing the conformational shift required for Raf kinase recruitment.

This guide analyzes the structural mechanics of this disruption and provides validated protocols for reproducing these effects in the lab.

Structural Mechanism of Action

The Switch II Pocket (S-IIP)

The K-Ras/Raf interaction depends on the orientation of two flexible regions: Switch I (residues 30–40) and Switch II (residues 58–72) . In the active (GTP-bound) state, these regions clamp down on the nucleotide, creating a binding surface for the Ras Binding Domain (RBD) of Raf.

6H05 disrupts this process through a three-step mechanism:

-

Covalent Tethering: 6H05 contains a reactive disulfide or electrophilic warhead that forms a covalent bond specifically with the mutant Cys12 in K-Ras(G12C).

-

Pocket Invasion: The molecule inserts itself behind Switch II, forcing the helix

and loop regions into an "open" conformation that is distinct from the active state. -

Allosteric Locking: By occupying the S-IIP, 6H05 prevents Switch II from collapsing into the ordered, GTP-bound conformation. This effectively "freezes" K-Ras in the inactive GDP state, rendering it invisible to Raf, even in the presence of upstream GEF (Guanine Nucleotide Exchange Factor) signals like SOS.

Pathway Visualization: The Allosteric Trap

The following diagram illustrates how 6H05 diverts the K-Ras cycling mechanism, preventing Raf activation.

Caption: 6H05 covalently modifies K-Ras(G12C) in the GDP state, sequestering it into an inert conformation that cannot undergo nucleotide exchange or bind Raf.

The Molecule: 6H05 Characteristics[1][2][3]

6H05 was identified via a disulfide tethering screen , a fragment-based drug discovery (FBDD) approach. It serves as a chemical probe rather than a clinical drug, laying the foundation for optimized inhibitors like Sotorasib (AMG 510).

| Property | Description |

| Chemical Class | Disulfide-containing fragment / Small Molecule |

| Target Specificity | K-Ras G12C (Requires Cysteine at position 12) |

| Binding Mode | Covalent (Reversible disulfide in screen; optimized to irreversible acrylamide in later analogs) |

| Binding Site | Switch II Pocket (S-IIP) |

| Key Effect | Reduces affinity for GTP; Blocks SOS-mediated exchange |

| Molecular Weight | ~476 Da |

Experimental Protocols: Validating Disruption

To rigorously validate the effect of 6H05 on the K-Ras/Raf interaction, one must prove target engagement and functional disruption .

Protocol A: Intact Protein Mass Spectrometry (Target Engagement)

Objective: Confirm 6H05 covalently binds to K-Ras G12C.

Reagents:

-

Recombinant K-Ras(G12C) (GDP-loaded), 1-169 truncation.

-

Compound 6H05 (10 mM DMSO stock).

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2.

Workflow:

-

Preparation: Dilute K-Ras(G12C) to 5 µM in reaction buffer.

-

Incubation: Add 6H05 to a final concentration of 50–100 µM (10-20x excess). Incubate at Room Temperature (RT) for 1–4 hours.

-

Control: Incubate K-Ras(WT) with 6H05 to assess specificity (should show no binding).

-

-

Quenching: Add formic acid to 1% final concentration to stop the reaction.

-

Analysis: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap Mass Spectrometer.

-

Data Interpretation: Deconvolute the spectra.

-

Success Criteria: Observation of a mass shift corresponding to the molecular weight of 6H05 (minus the leaving group if applicable, or the full disulfide adduct).

-

Calculation: % Modification = [Intensity(Adduct) / (Intensity(Apo) + Intensity(Adduct))] * 100.

-

Protocol B: Raf-RBD Pull-Down Assay (Functional Disruption)

Objective: Demonstrate that 6H05 treatment prevents active K-Ras from binding the Raf Ras-Binding Domain (RBD).

Reagents:

-

HEK293T cells transfected with K-Ras(G12C).

-

Raf-RBD conjugated agarose beads (commercially available or in-house GST-Raf-RBD).

-

Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, 1 mM EDTA, Protease Inhibitors.

Workflow:

-

Cell Treatment: Seed HEK293T cells expressing K-Ras(G12C). Treat with 6H05 (e.g., 10 µM, 50 µM) for 6–24 hours.

-

Note: 6H05 is less potent than optimized drugs; high concentrations may be required.

-

-

Lysis: Wash cells with ice-cold PBS. Lyse on ice for 10 min. Clarify lysate by centrifugation (14,000 x g, 10 min).

-

Pull-Down:

-

Save 50 µL lysate as "Input" (Total Ras).

-

Incubate remaining lysate (500 µg protein) with 20 µL Raf-RBD agarose beads for 1 hour at 4°C with rotation.

-

-

Wash: Wash beads 3x with Lysis Buffer.

-

Elution: Boil beads in 2x SDS-PAGE Sample Buffer.

-

Western Blot:

-

Run Input and Pull-down samples on SDS-PAGE.

-

Blot for Pan-Ras or K-Ras .[1]

-

-

Result:

-

Vehicle Control: Strong band in Pull-down lane (Active Ras).

-

6H05 Treated: Significant reduction or disappearance of the band in the Pull-down lane, indicating K-Ras is locked in the GDP state and cannot bind Raf.

-

Experimental Workflow Diagram

Caption: Dual-validation workflow: MS confirms physical binding, while Pull-Down confirms the biological consequence (disruption of Raf interaction).

Therapeutic Implications & References

The discovery of 6H05 validated the Switch II Pocket as a druggable site. By disrupting the K-Ras/Raf interaction allosterically, it bypasses the need to compete with picomolar GTP, a strategy that had failed for 30 years. This mechanism directly suppresses downstream MAPK signaling (pERK reduction), leading to G1 cell-cycle arrest in K-Ras(G12C) driven tumors.

References

-

Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions."[2] Nature.[2]

- Note: The seminal paper identifying 6H05 and the S-IIP.

-

Lu, S., et al. (2014). "Harnessing allostery: a novel approach to drug discovery."[2] Medicinal Research Reviews.

-

Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature.[2]

- Note: Describes the evolution from early fragments like 6H05 to clinical drugs.

-

RCSB Protein Data Bank. "Structure of K-Ras G12C-GDP in complex with 6H05." (Search PDB ID: 4LUC or related entries from Ostrem et al.).

Sources

The Advent of Covalent Inhibition of K-Ras G12C: A Technical Guide to the Foundational Compound 6H05

Abstract

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) was considered an "undruggable" target in oncology. Its high affinity for GTP and the absence of deep hydrophobic pockets presented a formidable challenge for small molecule inhibitor design. The discovery of a mutant-specific covalent inhibitor, 6H05, targeting the glycine-to-cysteine mutation at codon 12 (G12C) of K-Ras, represented a paradigm shift in the field. This technical guide provides an in-depth analysis of the covalent binding of 6H05 to K-Ras G12C, detailing the scientific rationale, experimental methodologies, and the downstream consequences of this targeted engagement. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Ras biology and the development of novel cancer therapeutics.

Introduction: The K-Ras G12C Challenge and the Dawn of Covalent Inhibition

The Ras family of small GTPases, including K-Ras, H-Ras, and N-Ras, are critical molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] In their active, GTP-bound state, Ras proteins recruit and activate downstream effector proteins, such as RAF kinases and phosphoinositide 3-kinases (PI3Ks), thereby initiating signaling cascades like the MAPK and PI3K/AKT pathways.[2] Mutations that lock Ras in a constitutively active state are potent drivers of tumorigenesis and are found in a significant percentage of human cancers.

The K-Ras G12C mutation, prevalent in non-small cell lung cancer, colorectal cancer, and other solid tumors, introduces a reactive cysteine residue at a critical position within the protein's P-loop.[3] This unique nucleophilic cysteine presented a novel opportunity for the design of targeted covalent inhibitors.[4] The groundbreaking discovery of small molecules that could irreversibly bind to this mutant cysteine and allosterically modulate K-Ras activity opened a new frontier in precision oncology.[5] 6H05 emerged from these early efforts as a key proof-of-concept molecule, identified through a disulfide-fragment-based screening approach known as tethering.[4]

This guide will dissect the covalent interaction of 6H05 with K-Ras G12C, providing a comprehensive overview of the underlying science and the experimental techniques employed to validate this interaction.

The K-Ras Signaling Pathway and the Impact of G12C Mutation

The activity of K-Ras is tightly regulated by a cycle of GTP binding (activation) and hydrolysis (inactivation), facilitated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs).

The G12C mutation sterically hinders the interaction with GAPs, leading to a dramatic reduction in the rate of GTP hydrolysis. This results in an accumulation of the active K-Ras-GTP state, driving uncontrolled cell growth and proliferation.

Mechanism of Action: Covalent and Allosteric Inhibition by 6H05

6H05 was identified through a tethering screen, a fragment-based drug discovery method that utilizes a disulfide exchange reaction to identify small molecules that bind to a target protein, in this case, the G12C mutant of K-Ras.[4] The key to the inhibitory action of 6H05 and its successors lies in their ability to form an irreversible covalent bond with the thiol group of the mutant cysteine 12.

This covalent modification locks K-Ras G12C in an inactive, GDP-bound conformation.[5] Structural studies of similar inhibitors have revealed that they bind in a novel, allosteric pocket located beneath the switch-II region of the protein.[4] This binding event disrupts the conformations of both switch-I and switch-II, regions critical for effector protein binding.[5] By trapping K-Ras in this inactive state, covalent inhibitors prevent the exchange of GDP for GTP and block the interaction with downstream signaling partners like RAF.[5]

Experimental Characterization of 6H05-K-Ras G12C Interaction

A suite of biophysical and cellular assays is essential to characterize the binding and functional effects of covalent inhibitors like 6H05.

Confirmation of Covalent Binding by Mass Spectrometry

Intact protein mass spectrometry is a primary method to confirm the covalent modification of K-Ras G12C by an inhibitor.

Experimental Protocol: Intact Protein Mass Spectrometry

-

Protein and Inhibitor Preparation:

-

Recombinantly express and purify K-Ras G12C (1-169 or full-length).

-

Prepare a stock solution of 6H05 in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

Incubate a known concentration of K-Ras G12C (e.g., 4 µM) with an excess of 6H05 (e.g., 200 µM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA) for a defined period (e.g., 24 hours) at room temperature.[4]

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution, such as 0.1% formic acid.

-

-

LC-MS Analysis:

-

Inject the quenched sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Use a reverse-phase column suitable for protein separation (e.g., C4).

-

Acquire mass spectra in the positive ion mode.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to determine the molecular weight of the protein.

-

Compare the mass of the untreated K-Ras G12C with the inhibitor-treated protein. A mass shift corresponding to the molecular weight of 6H05 confirms covalent adduction.

-

Quantify the percentage of modified protein by comparing the peak intensities of the unmodified and modified protein species.

-

Expected Outcome: A significant mass shift in the treated sample, consistent with the addition of one molecule of 6H05, confirms covalent binding. Early studies with 6H05 demonstrated a high degree of modification.[4]

Structural Elucidation of the Binding Mode by X-ray Crystallography

X-ray crystallography provides atomic-level detail of how the inhibitor binds to the protein, revealing the specific interactions that stabilize the complex and the conformational changes induced in K-Ras.

Experimental Workflow: X-ray Crystallography

While a crystal structure for 6H05 itself is not publicly available, a co-crystal structure of a 6H05 analogue in complex with K-Ras G12C (PDB: 4LUC) has been solved, providing critical insights into the binding mode.[6]

Assessment of Cellular Potency and Selectivity

Cell-based assays are crucial for determining the biological activity of an inhibitor. These assays measure the ability of the compound to inhibit the proliferation of cancer cells harboring the K-Ras G12C mutation.

Experimental Protocol: Cell Viability Assay

-

Cell Culture:

-

Culture K-Ras G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and K-Ras wild-type or other mutant cell lines as controls.

-

-

Cell Seeding:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of 6H05 for a specified duration (e.g., 72 hours).

-

-

Viability Measurement:

-

Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or a dye-based assay like CyQUANT™ (Thermo Fisher Scientific).

-

-

Data Analysis:

-

Normalize the data to vehicle-treated controls and plot the dose-response curves.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.

-

Expected Outcome: A potent inhibitor will exhibit a low IC50 value in K-Ras G12C mutant cell lines, while showing significantly less activity in wild-type or other K-Ras mutant cell lines, demonstrating selectivity.

Monitoring Downstream Signaling Inhibition

To confirm that the inhibitor is acting on its intended target and pathway, it is essential to measure the phosphorylation status of key downstream effectors of the MAPK pathway, such as ERK.

Experimental Protocol: Western Blotting for p-ERK

-

Cell Treatment and Lysis:

-

Treat K-Ras G12C mutant cells with varying concentrations of 6H05 for a defined period (e.g., 2-24 hours).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Expected Outcome: A dose-dependent decrease in the levels of p-ERK in cells treated with 6H05 would confirm the inhibition of K-Ras downstream signaling.

Quantitative Data and Comparative Analysis

While extensive quantitative data for 6H05 is not publicly available, as it was a foundational discovery tool, the following table summarizes the key parameters used to evaluate K-Ras G12C inhibitors and provides context with data from more clinically advanced molecules.

| Parameter | 6H05 | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Method |

| Covalent Modification | 94 ± 1% | Near complete | Near complete | Mass Spectrometry |

| IC50 (NCI-H358 cells) | Data not available | ~10 nM | ~10-50 nM | Cell Viability Assay |

| IC50 (MIA PaCa-2 cells) | Data not available | ~10 nM | ~10-100 nM | Cell Viability Assay |

| kinact/Ki (M-1s-1) | Data not available | ~14,000 | Data not available | Kinetic Analysis |

Note: IC50 values for Sotorasib and Adagrasib are approximate and can vary depending on the specific assay conditions and cell line.

Conclusion and Future Perspectives

The discovery of 6H05 and the validation of its covalent binding to the mutant cysteine 12 of K-Ras was a landmark achievement in cancer drug discovery. It provided the crucial proof-of-concept that direct and mutant-selective inhibition of K-Ras was achievable. This pioneering work laid the foundation for the development of a new class of targeted therapies, including the FDA-approved drugs sotorasib and adagrasib, which have brought significant clinical benefit to patients with K-Ras G12C-mutant cancers.[3]